Cas no 1431868-59-5 (tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate)
![tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate structure](https://ja.kuujia.com/scimg/cas/1431868-59-5x500.png)
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate(WXC05331)
- 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1-(phenylmethyl)-, 1,1-dimethylethyl ester
- MFCD31652427
- SCHEMBL14902797
- tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
- CS-0047171
- AKOS037646827
- 6-Boc-1-benzyl-1,6-diazaspiro[3.3]heptane
- QYBYNAPMSILAHE-UHFFFAOYSA-N
- tert-Butyl1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
- AS-71080
- 1-Benzyl-6-Boc-1,6-diazaspiro[3.3]heptane
- t-Butyl 1-benZyl-1,6-diaZaspiro[3.3]heptane-6-carboxylate
- DB-388243
- 1431868-59-5
- W15552
- SY323279
- tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
-
- MDL: MFCD31652427
- インチ: 1S/C17H24N2O2/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
- InChIKey: QYBYNAPMSILAHE-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C2(CN(C(OC(C)(C)C)=O)C2)CC1
計算された属性
- 精确分子量: 288.183778013g/mol
- 同位素质量: 288.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 390
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.8Ų
- XLogP3: 2.4
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM477157-250mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 95%+ | 250mg |
$256 | 2022-09-02 | |
Chemenu | CM477157-1g |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 95%+ | 1g |
$346 | 2023-02-02 | |
eNovation Chemicals LLC | Y1210151-100mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 97% | 100mg |
$125 | 2024-07-21 | |
Aaron | AR01DJQE-250mg |
tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 83% | 250mg |
$104.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1210151-250mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 97% | 250mg |
$150 | 2024-07-21 | |
A2B Chem LLC | AX10618-100mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 87% | 100mg |
$95.00 | 2024-04-20 | |
Aaron | AR01DJQE-10g |
tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 83% | 10g |
$1212.00 | 2025-02-10 | |
Aaron | AR01DJQE-1g |
tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 83% | 1g |
$260.00 | 2025-02-10 | |
A2B Chem LLC | AX10618-250mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 87% | 250mg |
$126.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1210151-100mg |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |
1431868-59-5 | 97% | 100mg |
$125 | 2025-02-21 |
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate 関連文献
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylateに関する追加情報
tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate, identified by the CAS number 1431868-59-5, stands out as a fascinating molecule with potential applications in drug design and materials science. This compound is a spirocyclic structure, characterized by its unique connectivity between two rings sharing only one atom. The spiro system in this molecule is further enhanced by the presence of two nitrogen atoms, making it a diazaspiro compound. Such structures are known for their ability to adopt rigid conformations, which can be advantageous in various chemical and biological contexts.
The synthesis of tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves multi-step processes that require precise control over stereochemistry and regioselectivity. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient pathways for constructing such complex architectures. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the benzyl moiety onto the spirocore, demonstrating the versatility of this approach in constructing intricate organic frameworks.
One of the most intriguing aspects of this compound lies in its potential as a building block for drug development. Spirocyclic compounds are increasingly being explored as scaffolds for bioactive molecules due to their ability to mimic natural product complexity while maintaining synthetic accessibility. In particular, the presence of a tertiary butyl group and a benzyl substituent in this molecule introduces steric and electronic diversity, which can be exploited to modulate pharmacokinetic properties such as solubility and bioavailability.
Recent studies have also highlighted the role of diazaspiro systems in enzyme inhibition and receptor binding. For example, analogs of this compound have been shown to exhibit potent activity against kinases, suggesting their potential utility in anticancer therapies. These findings underscore the importance of continued research into the biological profiles of such molecules.
In addition to its pharmacological applications, tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate has garnered attention in materials science for its potential as a precursor to advanced materials with tailored mechanical or electronic properties. The rigid spiro structure can serve as a template for self-assembling systems or functional polymers, opening avenues for innovative applications in nanotechnology.
The development of novel synthetic methodologies for constructing spirocyclic compounds like this one remains an active area of research. Recent breakthroughs in asymmetric synthesis have enabled the construction of enantioenriched versions of such molecules, which are invaluable for studying stereochemical effects on biological activity.
In conclusion, tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate represents a compelling example of how complex organic molecules can bridge diverse fields such as drug discovery and materials science. As research continues to uncover new facets of its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and practical applications.
1431868-59-5 (tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate) Related Products
- 1251551-03-7(2-cyclohexyl-N-{1-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide)
- 2247107-44-2(2-(Methoxymethoxy)-4,5-dimethylbenzene-1-sulfonyl fluoride)
- 61394-50-1(2-Oxoindoline-5-carbonitrile)
- 61821-67-8(2-methyl-N-(methylamino)propanimidamide hydrochloride)
- 136346-65-1(N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine)
- 1557196-19-6(2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid)
- 2228433-37-0(2-(3-methyl-1-benzofuran-2-yl)oxyethan-1-amine)
- 1522057-88-0(2-(3-fluoro-2-hydroxyphenyl)-3-methylbutanoic acid)
- 1353973-00-8(N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
- 383-81-3(2-(difluoromethyl)prop-2-enenitrile)
